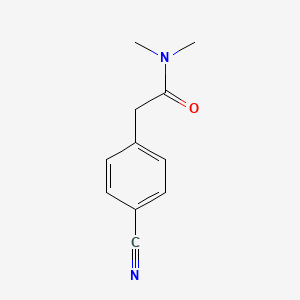

2-(4-cyanophenyl)-N,N-dimethylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(2)11(14)7-9-3-5-10(8-12)6-4-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXDSEDTUAKAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Insights into 2 4 Cyanophenyl N,n Dimethylacetamide

Reactivity Profiles of the Amide Functional Group

The N,N-dimethylacetamide group is a tertiary amide, which influences its reactivity. Generally, amides are the most stable of the carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. This stability, however, does not preclude them from undergoing a range of chemical transformations.

Hydrolytic Stability and Transformative Reactions

Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions, although these reactions typically require more forcing conditions, such as strong acids or bases and elevated temperatures, compared to other acyl derivatives. youtube.com

Under acidic conditions, the hydrolysis of an N,N-disubstituted amide like 2-(4-cyanophenyl)-N,N-dimethylacetamide would be initiated by the protonation of the carbonyl oxygen. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The reaction proceeds through a tetrahedral intermediate, and subsequent proton transfers lead to the cleavage of the carbon-nitrogen bond, yielding 4-cyanophenylacetic acid and dimethylammonium ion. youtube.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate. pearson.com The expulsion of the dimethylamide anion is the rate-determining step, which is generally slow due to the poor leaving group ability of the amide anion. researchgate.net The final products are the carboxylate salt (sodium 4-cyanophenylacetate) and dimethylamine (B145610). A subsequent acidification step would be required to obtain the free carboxylic acid. youtube.com It is noteworthy that tertiary amides can be challenging to hydrolyze under basic conditions. arkat-usa.org

| Reaction | Reagents and Conditions | Expected Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl or H₂SO₄), heat | 4-Cyanophenylacetic acid, Dimethylammonium salt |

| Base-Catalyzed Hydrolysis | aq. NaOH or KOH, heat; then H₃O⁺ workup | 4-Cyanophenylacetic acid, Dimethylamine |

Reactions Involving Nitrogen and Carbonyl Centers

The carbonyl group of the amide can be reduced, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the N,N-dimethylacetamide moiety in this compound to an N,N-dimethyl-2-(4-cyanophenyl)ethanamine. The reaction proceeds by nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of an oxygen-metal species to form an iminium ion, which is then further reduced by another equivalent of hydride.

The amide group itself can participate in reactions such as the Vilsmeier-Haack reaction if the aromatic ring is sufficiently activated, although in this specific molecule, the deactivating nature of the cyano group makes this less likely on the phenyl ring. N,N-Dimethylacetamide can also serve as a source of various chemical fragments in different synthetic transformations. nih.gov

Chemical Transformations of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions, making it a valuable synthon in organic synthesis.

Derivatization Pathways of the Cyano Moiety

The nitrile group of this compound can be fully hydrolyzed to a carboxylic acid under vigorous acidic or basic conditions, which would ultimately lead to terephthalic acid after hydrolysis of the amide as well. Partial hydrolysis to a primary amide can also be achieved under milder conditions. arkat-usa.org

Reduction of the nitrile group can lead to a primary amine. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Ni) are commonly employed for this transformation. This would yield 2-(4-(aminomethyl)phenyl)-N,N-dimethylacetamide.

The addition of Grignard reagents or organolithium compounds to the nitrile group, followed by hydrolysis, can produce ketones. For example, reaction with methylmagnesium bromide would lead to the formation of 2-(4-acetylphenyl)-N,N-dimethylacetamide after workup.

Cycloaddition and Heterocyclic Annulation Reactions

The nitrile group is an excellent participant in cycloaddition reactions, particularly [3+2] cycloadditions with azides to form tetrazoles. nih.gov The reaction of this compound with an azide (B81097) source, such as sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) or an ammonium (B1175870) salt (e.g., NH₄Cl), would yield the corresponding 5-substituted tetrazole. chalcogen.rothieme-connect.com This transformation is of significant interest in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. nih.gov

Nitrile oxides, generated in situ, can also undergo 1,3-dipolar cycloaddition with the nitrile group to form 1,2,4-oxadiazoles. researchgate.net Aromatic nitriles can participate in various cycloaddition reactions, leading to the formation of complex heterocyclic compounds. numberanalytics.com

| Reaction Type | Reagents and Conditions | Expected Heterocyclic Product |

| Tetrazole Synthesis | NaN₃, NH₄Cl, DMF, heat | 2-(4-(1H-tetrazol-5-yl)phenyl)-N,N-dimethylacetamide |

| 1,2,4-Oxadiazole Synthesis | Aryl aldoxime, oxidant (e.g., diacetoxyiodobenzene) | 2-(4-(3-Aryl-1,2,4-oxadiazol-5-yl)phenyl)-N,N-dimethylacetamide |

Reactivity of the Aryl Core

Conversely, the electron-withdrawing nature of the cyano group can activate the aromatic ring towards nucleophilic aromatic substitution (SNA r), particularly if a suitable leaving group is present on the ring. wikipedia.orglibretexts.org For this compound itself, which lacks a leaving group on the aromatic ring, SNA r reactions are not directly applicable. However, if a halogen were introduced onto the ring, the cyano group would activate the positions ortho and para to it for nucleophilic displacement. libretexts.org

Reaction Mechanisms and Kinetic Studies

Due to a lack of specific studies on the reaction mechanisms and kinetics of this compound, this section will discuss the expected reactivity based on the known behavior of its constituent functional groups: the N,N-dimethylacetamide moiety and the para-substituted cyanophenyl group. The discussion will draw upon general principles of organic chemistry and data from related compounds.

The reactivity of this compound is primarily centered around two regions: the amide functionality and the aromatic ring. The cyano group, being strongly electron-withdrawing, significantly influences the reactivity of both the phenyl ring and, to a lesser extent, the acetamide (B32628) side chain.

Hydrolysis of the Amide Bond

The hydrolysis of the amide bond in this compound to yield 4-cyanophenylacetic acid and dimethylamine can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

The mechanism of acid-catalyzed hydrolysis of N,N-disubstituted amides typically involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine leads to the formation of the corresponding carboxylic acid.

Step 1: Protonation of the carbonyl oxygen.

Step 2: Nucleophilic attack by water.

Step 3: Proton transfer.

Step 4: Elimination of dimethylamine.

The rate of this reaction is dependent on the concentration of both the amide and the acid. The electron-withdrawing cyano group at the para position is expected to have a modest effect on the rate of acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis of amides proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. mdpi.com This forms a tetrahedral intermediate which then collapses to expel the dimethylamide anion, a poor leaving group. mdpi.com Protonation of the leaving group by the solvent (water) yields dimethylamine and the carboxylate salt. mdpi.com

Step 1: Nucleophilic attack of hydroxide ion.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Elimination of the dimethylamide anion.

Step 4: Protonation of the dimethylamide anion.

N,N-disubstituted amides are generally resistant to base-catalyzed hydrolysis. wikipedia.org The kinetics of hydrolysis for N-substituted amides can be sensitive to the steric bulk of the substituents on the carbonyl carbon. psu.edu

A study on the hydrolysis of N-methylacetamide in high-temperature water showed that the reaction is first-order with respect to both the amide and water under neutral, subcritical, and supercritical conditions. psu.edu The rate of hydrolysis was also found to be dependent on pH, increasing with the addition of acid or base. psu.edu

Table 1: Hypothetical Kinetic Data for the Hydrolysis of a Substituted 2-phenyl-N,N-dimethylacetamide

| Reaction Condition | Rate Constant (k) | Order of Reaction |

| Acidic (e.g., 1 M HCl) | k_acid | First-order in amide and acid |

| Neutral (pH 7) | k_neutral | First-order in amide |

| Basic (e.g., 1 M NaOH) | k_base | First-order in amide and base |

Note: This table is illustrative and does not represent experimental data for this compound.

Reactivity of the Aromatic Ring

The 4-cyanophenyl group in this compound is expected to undergo electrophilic aromatic substitution reactions. The cyano group is a strong deactivating group and a meta-director. libretexts.org This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.org Any electrophilic substitution would therefore be expected to occur slowly and primarily at the positions meta to the cyanophenylacetic acid moiety.

Table 2: Expected Reactivity and Directing Effects of Substituents on a Benzene (B151609) Ring

| Substituent | Reactivity | Directing Effect |

| -CH₂CON(CH₃)₂ | Activating (weakly) | Ortho, Para |

| -CN | Deactivating | Meta |

Thermal Decomposition

While specific studies on the thermal decomposition of this compound are not available, studies on similar compounds like N-substituted diacetamides suggest that thermal decomposition can occur via a six-membered ring transition state. nih.gov This mechanism involves the abstraction of an α-hydrogen by a carbonyl oxygen. nih.gov The presence of a phenyl group as a substituent on the nitrogen has been shown to significantly increase the activation energy for thermal decomposition compared to an unsubstituted diacetamide. nih.gov This is attributed to the delocalization of the nitrogen lone pair electrons into the phenyl ring. nih.gov

In the case of this compound, the presence of the electron-withdrawing cyano group could further influence the electron density around the nitrogen and the stability of any intermediates, thereby affecting the decomposition pathway and kinetics. General studies on the thermal decomposition of N,N-dimethylacetamide (DMAc) indicate that it can generate toxic gases at high temperatures. nih.govmdpi.com

Table 3: Comparative Activation Energies for Thermal Decomposition of N-Substituted Diacetamides

| Compound | Substituent (X) on Nitrogen | Activation Energy (Ea) (kJ/mol) |

| Diacetamide | H | 151.3 ± 2.7 |

| N-phenyldiacetamide | Phenyl | ~190 |

| N-(4-nitrophenyl)diacetamide | 4-Nitrophenyl | ~190 |

Source: Adapted from computational studies on N-substituted diacetamides. nih.gov This data is for a different class of compounds and is provided for comparative purposes only.

Advanced Spectroscopic and Structural Characterization of 2 4 Cyanophenyl N,n Dimethylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra offer a fundamental overview of the molecule's structure. The ¹H NMR spectrum provides information on the number and type of protons, while the ¹³C NMR spectrum reveals the carbon framework.

For 2-(4-cyanophenyl)-N,N-dimethylacetamide, the expected signals in the ¹H NMR spectrum would correspond to the aromatic protons of the cyanophenyl ring, the methylene (B1212753) (-CH₂-) protons, and the two methyl (-CH₃) groups of the dimethylamide moiety. Due to restricted rotation around the amide C-N bond, the two N-methyl groups are often chemically non-equivalent, leading to two distinct singlets. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. This includes the quaternary carbons of the cyanophenyl ring (one attached to the cyano group and one to the acetyl group), the aromatic CH carbons, the cyano (-CN) carbon, the carbonyl (C=O) carbon, the methylene (-CH₂-) carbon, and the two N-methyl carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.65 | Doublet | 2H | Aromatic protons (ortho to -CN) |

| ~ 7.40 | Doublet | 2H | Aromatic protons (meta to -CN) |

| ~ 3.80 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 3.05 | Singlet | 3H | N-methyl protons (-N(CH₃)₂) |

| ~ 2.90 | Singlet | 3H | N-methyl protons (-N(CH₃)₂) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | Carbonyl carbon (C=O) |

| ~ 142 | Aromatic quaternary carbon (C-CH₂) |

| ~ 132 | Aromatic CH carbons |

| ~ 130 | Aromatic CH carbons |

| ~ 118 | Cyano carbon (-CN) |

| ~ 112 | Aromatic quaternary carbon (C-CN) |

| ~ 40 | Methylene carbon (-CH₂) |

| ~ 37 | N-methyl carbon (-N(CH₃)₂) |

| ~ 35 | N-methyl carbon (-N(CH₃)₂) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity between the ortho and meta protons on the cyanophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for assigning quaternary carbons and piecing together the molecular fragments. Key correlations would be expected from the methylene protons to the aromatic quaternary carbon and the carbonyl carbon, and from the N-methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this molecule, NOESY could show through-space correlations between the methylene protons and the adjacent aromatic protons, as well as between the different N-methyl groups, confirming their relative orientation.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ is indicative of the nitrile (-C≡N) stretching vibration. A strong absorption near 1650 cm⁻¹ corresponds to the stretching of the tertiary amide carbonyl (C=O) group. C-H stretching vibrations from the aromatic ring and the aliphatic groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the benzene ring and the nitrile group often give rise to strong and easily identifiable signals in the Raman spectrum, which can be less prominent in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 2230 | Nitrile (-C≡N) | Stretching |

| ~ 1650 | Amide Carbonyl (C=O) | Stretching |

| ~ 1600, 1500 | Aromatic Ring | C=C Stretching |

| ~ 1420 | Methylene (-CH₂) | Scissoring |

| ~ 1250 | Amide | C-N Stretching |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₂N₂O), the calculated exact mass is 188.0950 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 189.1022. The experimental measurement of this value to within a few parts per million (ppm) of the calculated value serves as definitive confirmation of the compound's elemental composition.

Electronic Absorption and Emission Spectroscopy (UV-Visible and Photoluminescence)

These techniques provide insights into the electronic structure and photophysical properties of the molecule.

UV-Visible Spectroscopy: This method measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The cyanophenyl moiety is the primary chromophore in this molecule. The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring, likely below 300 nm.

Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the emission of light (fluorescence or phosphorescence) from a molecule after it has absorbed light. Compounds containing cyanophenyl groups can exhibit fluorescence. The emission spectrum would typically be red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The wavelength and intensity of the emission provide information about the nature of the excited state and the pathways for de-excitation. Theoretical studies on similar molecules suggest the possibility of complex fluorescence behavior.

X-ray Diffraction for Solid-State Molecular Architecture

A definitive analysis of the solid-state molecular architecture of this compound through single-crystal X-ray diffraction has not been reported in the reviewed scientific literature. While X-ray crystallography is the standard method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions, such data is not publicly available for this specific compound.

Elucidation of the crystal structure would typically involve the following:

Crystal Growth: Obtaining a single crystal of sufficient quality.

Data Collection: Exposing the crystal to X-rays and collecting the diffraction pattern.

Structure Solution and Refinement: Processing the diffraction data to determine the crystal system, space group, and atomic positions.

This analysis would yield precise crystallographic parameters, which are commonly presented in a standardized format.

Table of Expected Crystallographic Data (Hypothetical) This table is a template representing the type of data that would be generated from an X-ray diffraction study and is not based on experimental results for the specified compound.

| Parameter | Description | Value |

|---|---|---|

| Empirical formula | The chemical formula of the compound. | C₁₁H₁₂N₂O |

| Formula weight | The molecular weight of the compound. | Data Not Available |

| Crystal system | The crystal system (e.g., monoclinic, orthorhombic). | Data Not Available |

| Space group | The symmetry group of the crystal. | Data Not Available |

| Unit cell dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Data Not Available |

| Volume | The volume of the unit cell. | Data Not Available |

| Z | The number of molecules in the unit cell. | Data Not Available |

| Calculated density | The calculated density of the crystal. | Data Not Available |

Without experimental data, any discussion of the specific bond lengths, angles, torsional angles, and intermolecular interactions (such as hydrogen bonding or π-π stacking) that define the solid-state architecture of this compound would be purely speculative. Further experimental research is required to characterize this compound crystallographically.

Computational Chemistry and Theoretical Frameworks for 2 4 Cyanophenyl N,n Dimethylacetamide

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are fundamental to exploring the electronic and molecular structure of 2-(4-cyanophenyl)-N,N-dimethylacetamide. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and energetic properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical investigations for organic molecules like this compound. DFT methods, such as those employing the B3LYP functional, are often used to balance computational cost and accuracy for determining molecular structures and energies. nih.gov Ab initio calculations, while more computationally intensive, can provide highly accurate benchmark data.

These calculations can determine key electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP, for instance, can identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen of the cyano group and the oxygen of the amide group are expected to be regions of high electron density.

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.5 D |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic amides.

The flexibility of the acetamide (B32628) side chain in this compound allows for multiple conformations. Understanding the conformational landscape is crucial as the molecule's shape can influence its reactivity and physical properties. Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers and the transition states that connect them.

Energy minimization calculations, typically performed using DFT, are used to optimize the geometry of each potential conformer to a local energy minimum. By comparing the energies of these optimized structures, the most stable conformer can be identified. The relative energies of other low-energy conformers provide insight into the molecule's flexibility at different temperatures. For this compound, key rotations would be around the C-C bond connecting the phenyl ring and the acetamide group, and the C-N bond of the amide.

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathway and to understand the factors that control the reaction rate and selectivity.

For any proposed reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate.

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile for the reaction can be constructed. This allows for a quantitative understanding of the reaction's thermodynamics and kinetics. For example, in the synthesis of this compound, DFT calculations could be used to compare different proposed mechanisms and to identify the most energetically favorable pathway.

Local reactivity descriptors, such as the Fukui function or the dual descriptor, can be used to identify the specific atoms or regions of the molecule that are most likely to be involved in a particular type of reaction. For example, these descriptors could predict whether an electrophile would preferentially attack the nitrogen of the cyano group or the oxygen of the amide group.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Calculated Value |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 2.85 eV |

| Electrophilicity Index (ω) | 3.32 eV |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic amides.

Theoretical Approaches to Spectroscopic Property Prediction

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a molecule. nih.gov

DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) spectrum. nih.gov By comparing the calculated and experimental spectra, it is possible to assign the observed peaks to specific vibrational modes of the molecule. This can provide detailed information about the molecule's structure and bonding.

Similarly, the chemical shifts in nuclear magnetic resonance (NMR) spectroscopy can be calculated using computational methods. researchgate.netresearchgate.net By predicting the 1H and 13C NMR spectra of this compound, it is possible to aid in the assignment of the experimental signals and to confirm the connectivity of the atoms in the molecule. The accuracy of these predictions has been shown to be quite high when appropriate levels of theory and basis sets are used. researchgate.net

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| C≡N Stretch (IR) | 2235 cm-1 | 2230 cm-1 |

| C=O Stretch (IR) | 1650 cm-1 | 1645 cm-1 |

| Cyano Carbon (13C NMR) | 118 ppm | 119 ppm |

| Carbonyl Carbon (13C NMR) | 170 ppm | 171 ppm |

Note: The data in this table is illustrative. Predicted values are typical for DFT calculations on similar molecules and are compared to plausible experimental values.

Lack of Specific Research on Solvation Models for this compound

Therefore, it is not possible to provide a detailed and scientifically accurate discussion, including data tables and specific research findings, as requested for the section "5.4. Solvation Models and Environmental Effects on Chemical Behavior" for this compound. Generating such content without direct scientific evidence would be speculative and would not adhere to the required standards of accuracy and authoritativeness.

General principles of computational chemistry suggest that the behavior of this compound in different solvents would be investigated using various implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), would treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation energies and the effect of the solvent on the molecule's geometric and electronic properties. Explicit solvation models, often employed in molecular dynamics simulations, would involve simulating the interactions of a single molecule of the compound with a box of individual solvent molecules. These simulations could provide insights into specific interactions, such as hydrogen bonding, and the local solvent structure around the solute.

However, without specific studies on this compound, any discussion of calculated parameters like solvation free energies, dipole moments in different media, or solvent effects on its reactivity would be hypothetical. For a scientifically rigorous article, such data must be derived from peer-reviewed research directly investigating the compound of interest.

Applications in Advanced Materials Science and Functional Systems

Integration into Coordination Polymers and Metal-Organic Frameworks

There is currently no available scientific literature detailing the integration of 2-(4-cyanophenyl)-N,N-dimethylacetamide as a ligand or structural component in the design and synthesis of coordination polymers or metal-organic frameworks (MOFs). Consequently, information regarding its potential luminescent properties, tunability, framework design, and structural stability within such materials is not available.

Polymeric Materials and Macromolecular Engineering

Scientific literature does not currently provide evidence of This compound being utilized as a monomer or a primary building block in the synthesis of high-performance polyamides and polyimides. Similarly, its application in the development of functional polymers with cyano-amide moieties has not been documented in available research.

Role of N,N-Dimethylacetamide as a Specialized Solvent in Materials Processing

N,N-dimethylacetamide (DMAC) is a versatile, polar aprotic solvent that is widely employed in the chemical industry, particularly in the synthesis and processing of high-performance polymers such as polyamides and polyimides. chemicalbook.comvt.edupsgcas.ac.in Its efficacy stems from a combination of a high boiling point, excellent thermal and chemical stability, and the ability to dissolve a broad spectrum of organic and inorganic compounds. eschemy.comnbinno.com

DMAC serves as an ideal reaction medium for the synthesis of poly(amic acid), the soluble precursor to polyimides. vt.edu The two-step polyimide synthesis process involves the reaction of a dianhydride with a diamine in a dipolar aprotic solvent like DMAC at ambient temperatures to form the poly(amic acid). vt.edu This precursor solution is then thermally or chemically treated to induce cyclization, forming the final, often insoluble and intractable, polyimide. vt.edunasa.gov The use of DMAC is crucial in this process as it facilitates a homogeneous reaction environment and allows for the formation of high molecular weight polymers. vt.edu

In the production of synthetic fibers, such as those from polyacrylonitrile (B21495) and polyamides, DMAC is utilized as a spinning solvent. nbinno.com Its strong dissolving power for high molecular-weight polymers is essential for creating the polymer solution (dope) that is then extruded to form fibers. chemicalbook.com Furthermore, DMAC is employed in the manufacturing of polymer films and coatings, where it helps to achieve uniform and defect-free finishes. eschemy.com

The properties of N,N-dimethylacetamide that make it a valuable solvent in materials processing are summarized in the table below.

| Property | Value | Significance in Materials Processing |

| Molecular Formula | C4H9NO | Influences its solvent properties and interactions. |

| Boiling Point | 164-166 °C | Allows for high-temperature reactions and processing without significant solvent loss. eschemy.com |

| Melting Point | -20 °C | Remains in a liquid state over a wide range of temperatures. |

| Density | 0.94 g/cm³ (at 20 °C) | Relevant for process design and engineering calculations. |

| Solubility in Water | Completely miscible | Facilitates easy removal and washing of the solvent from the final product. |

| Vapor Pressure | 2 hPa (at 20 °C) | Low volatility reduces solvent loss and environmental exposure. |

The following table outlines the key applications of N,N-dimethylacetamide in materials processing.

| Application Area | Specific Use | Role of N,N-Dimethylacetamide |

| Polymer Synthesis | Synthesis of polyamides and polyimides | Serves as a reaction medium, dissolving monomers and the resulting polymer to facilitate high molecular weight chain growth. chemicalbook.comvt.edu |

| Fiber Production | Spinning solvent for acrylic and polyurethane fibers | Dissolves the polymer to form a viscous solution suitable for extrusion into fibers. nbinno.com |

| Film and Coating Manufacturing | Solvent for polymer solutions | Enables the casting of uniform and thin polymer films and coatings. eschemy.com |

| Adhesives and Resins | Formulation solvent | Dissolves various resins and polymers to create adhesive formulations with desired viscosity and application properties. |

Future Perspectives and Emerging Research Avenues for 2 4 Cyanophenyl N,n Dimethylacetamide

Design of Novel Analogues with Tailored Properties

The inherent structure of 2-(4-cyanophenyl)-N,N-dimethylacetamide offers multiple sites for chemical modification, paving the way for the design of novel analogues with fine-tuned properties. Future research could systematically explore substitutions on the phenyl ring, alterations to the acetamide (B32628) group, and variations in the methylene (B1212753) linker.

By introducing electron-donating or electron-withdrawing groups to the phenyl ring, it is possible to modulate the electronic properties of the molecule. For instance, the synthesis of analogues with nitro or hydroxyl groups could significantly impact the molecule's polarity and reactivity. nih.gov The exploration of different N-phenylacetamide analogues has also been a strategy in the development of new therapeutic agents. researchgate.net

Furthermore, modifying the N,N-dimethylacetamide group, for example, by replacing the methyl groups with larger alkyl chains or incorporating the nitrogen into a cyclic system, could influence the molecule's solubility, steric hindrance, and intermolecular interactions. The synthesis of various unsaturated cyanoacetamide derivatives has demonstrated the feasibility of creating a library of compounds with diverse functionalities from a common starting material. nih.gov

These structural modifications can be guided by the desired application, be it in the development of novel polymers, functional materials, or as intermediates in organic synthesis. The systematic synthesis and characterization of a library of this compound analogues will be crucial in unlocking its full potential.

Exploration in Supramolecular Assemblies

The presence of both a hydrogen bond acceptor (the carbonyl oxygen and the nitrile nitrogen) and a potential for π-π stacking interactions (the phenyl ring) makes this compound an intriguing candidate for the construction of supramolecular assemblies. Future research should focus on investigating the self-assembly behavior of this molecule and its ability to co-assemble with other organic molecules.

Studies on similar molecules containing cyanophenyl and amide groups have shown their capacity to form intricate hydrogen-bonding networks and well-defined crystal packing. nih.govresearchgate.net For example, the supramolecular structures of 2-cyano-3-dimethylamino-N-(4-methylphenyl)acrylamide and its isomers are dictated by different crystal packing and hydrogen-bonding networks. nih.govresearchgate.net This suggests that this compound could also form ordered structures in the solid state.

The exploration of its co-crystallization with complementary molecules, such as hydrogen bond donors or aromatic systems, could lead to the formation of novel co-crystals with unique physical and chemical properties. Understanding and controlling the non-covalent interactions that govern the assembly of these structures will be key to designing materials with desired topologies and functions, such as porous frameworks or liquid crystals.

Advanced Characterization Techniques for Dynamic Processes

The conformational flexibility of this compound, particularly the rotation around the C-N amide bond and the bonds connecting the phenyl ring to the acetamide group, is expected to play a significant role in its properties and interactions. Advanced characterization techniques can provide valuable insights into these dynamic processes.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, for instance, could be employed to study the rotational barriers of the N,N-dimethyl groups, a well-established phenomenon in N,N-dimethylacetamide itself. wikipedia.org This would provide information on the conformational dynamics and the influence of the cyanophenyl group on the amide bond character.

Other advanced techniques such as solid-state NMR and X-ray crystallography can elucidate the packing and intermolecular interactions in the solid state. These experimental approaches, when combined with computational studies, will offer a comprehensive understanding of the structure-property relationships in this molecule and its derivatives.

Predictive Modelling for Material Performance and Design

Computational chemistry and materials informatics are powerful tools that can accelerate the discovery and design of new materials. mit.edu In the context of this compound, predictive modeling can be employed to forecast the properties of its novel analogues and to guide their synthesis.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular geometries, electronic properties, and spectroscopic signatures of hypothetical analogues. This can help in prioritizing synthetic targets with the most promising characteristics for a given application.

Molecular dynamics (MD) simulations can provide insights into the conformational landscape of the molecule and its behavior in different solvent environments or in the aggregated state. Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed based on a library of synthesized analogues to predict properties such as solubility, melting point, and thermal stability. The integration of these predictive modeling techniques into the research workflow will enable a more rational and efficient design of materials based on the this compound scaffold.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-cyanophenyl)-N,N-dimethylacetamide, and how can reaction conditions be optimized for academic research purposes?

Synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Cyanophenyl precursor functionalization via Friedel-Crafts acylation or nucleophilic substitution.

- Step 2 : Amidation using dimethylamine under controlled pH (e.g., Schotten-Baumann conditions).

- Optimization : Temperature control (40–60°C) and solvent selection (e.g., DMF or THF) are critical for yield improvement. Reaction monitoring via TLC or HPLC can help identify intermediates and byproducts .

- Yield Enhancement : Catalytic methods (e.g., palladium-mediated coupling) or microwave-assisted synthesis may reduce step count and improve efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions in crystal lattices) .

Basic: How should researchers approach stability testing of this compound under various storage conditions?

Stability protocols should include:

- Environmental Stress Testing : Expose samples to humidity (40–80% RH), heat (40–60°C), and light (UV/visible) for 1–4 weeks .

- Analytical Monitoring : Use HPLC to detect degradation products (e.g., hydrolysis of the nitrile or amide groups).

- Storage Recommendations : Store in airtight containers with desiccants at –20°C to prevent hydrolysis or photodegradation .

Advanced: What methodologies exist for analyzing potential tautomeric forms or conformational isomers of this compound in different solvent systems?

- Computational Modeling : Density Functional Theory (DFT) calculations predict tautomeric equilibria and solvent effects on conformation .

- Dynamic NMR : Monitor temperature-dependent chemical shift changes in polar aprotic solvents (e.g., DMSO-d₆) to detect slow-exchange isomers .

- Crystallographic Solvent Screening : Co-crystallize the compound with solvents (e.g., ethanol, acetone) to trap and analyze solvent-dependent conformers .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental observations in the dipole moment measurements of this compound?

- Methodological Calibration : Validate computational models (e.g., DFT) against experimental data from dielectric constant measurements in non-polar solvents .

- Error Source Analysis : Check for solvent polarity effects, basis set limitations in calculations, or crystal packing distortions in experimental data .

- Hybrid Approaches : Combine molecular dynamics simulations with experimental IR/Raman spectra to refine dipole moment predictions .

Advanced: What advanced crystallization techniques can be employed to obtain high-quality single crystals of this compound suitable for X-ray diffraction studies?

- Vapor Diffusion : Use slow evaporation of a 1:1 dichloromethane/hexane mixture to promote controlled nucleation .

- Temperature Gradients : Gradually cool saturated solutions (e.g., in ethanol) from 50°C to 4°C over 48 hours.

- Additive Screening : Introduce trace additives (e.g., ionic liquids) to modify crystal growth kinetics and reduce defects .

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound derivatives while controlling for electronic effects of substituents?

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the phenyl ring .

- Electronic Parameterization : Use Hammett constants (σ) to correlate substituent effects with biological activity (e.g., enzyme inhibition) .

- Multivariate Analysis : Apply QSAR models incorporating steric, electronic, and lipophilic descriptors to predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.